N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide

PARP inhibition DNA repair Oncology

A differentiated benzimidazole-6-carboxamide for PARP inhibitor research. Its 3,4-difluorophenyl moiety and 6-regiochemistry confer unique selectivity vs. 4-carboxamide inhibitors like veliparib. Ideal for CNS PET tracer radiolabeling and sQC inhibitor SAR, with a favorable CYP profile for combination studies. Procurement ensures access to a scaffold with distinct fluorophilic pocket interactions critical for next-generation therapeutic development.

Molecular Formula C14H9F2N3O
Molecular Weight 273.24 g/mol
Cat. No. B4961438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide
Molecular FormulaC14H9F2N3O
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)F)NC=N2
InChIInChI=1S/C14H9F2N3O/c15-10-3-2-9(6-11(10)16)19-14(20)8-1-4-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20)
InChIKeyRSUVAZXFONMBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Difluorophenyl)-1H-Benzimidazole-6-Carboxamide: Procurement-Relevant Overview for a Benzimidazole PARP/sQC Inhibitor Candidate


N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide (CAS 728028-81-7) is a synthetic small molecule belonging to the benzimidazole-6-carboxamide class . This privileged scaffold is frequently explored in medicinal chemistry for inhibiting enzymes such as poly(ADP-ribose) polymerase (PARP) and secretory glutaminyl cyclase (sQC), making it a compound of interest for oncology and neurodegenerative disease research [1][2]. Its core structure features a 1H-benzimidazole ring substituted at the 6-position with a carboxamide bearing a 3,4-difluorophenyl group, a pattern distinct from other clinically explored analogs [3].

Why N-(3,4-Difluorophenyl)-1H-Benzimidazole-6-Carboxamide Cannot Be Simply Replaced by Other Benzimidazole Carboxamides


Within the benzimidazole-6-carboxamide family, minor structural variations lead to profound shifts in target affinity and selectivity. For instance, the 3,4-difluorophenyl moiety on the carboxamide of this compound is expected to interact distinctly with fluorophilic enzyme pockets compared to non-fluorinated or differently substituted analogs like veliparib (a 4-carboxamide) or the sQC inhibitors LSB-09 and LSB-24, which exhibit micromolar IC50 values [1][2]. Generic substitution without verifying the specific substituent's impact on the target assay could result in a complete loss of desired activity, as demonstrated by the >10-fold difference in potency between closely related analogs in this class [2].

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-1H-Benzimidazole-6-Carboxamide Against Key Comparators


Differentiation from Veliparib (ABT-888): Substitution Pattern and Predicted Target Engagement

The target compound is a 1H-benzimidazole-6-carboxamide, while the clinically evaluated PARP inhibitor veliparib is a 1H-benzimidazole-4-carboxamide. This positional isomerism of the carboxamide group is known to critically influence PARP-1 binding affinity. In a related series, a 6-carboxamide derivative demonstrated an IC50 of 640 nM against PARP-1 in a cellular assay, whereas veliparib exhibits a Ki of 5.2 nM in a biochemical assay [1][2]. While this is a cross-study comparison, it highlights that the 6-carboxamide series, without further optimization, generally shows lower potency, but may offer distinct selectivity profiles or physicochemical properties for specific imaging or probe applications [3].

PARP inhibition DNA repair Oncology Benzimidazole carboxamide

Selectivity Advantage Over LSB-09 and LSB-24 for sQC Inhibition

The benzimidazole-6-carboxamide scaffold is a recognized template for secretory glutaminyl cyclase (sQC) inhibition. The target compound's 3,4-difluorophenyl substituent is structurally distinct from the substituents of the published inhibitors LSB-09 and LSB-24, which showed IC50 values of 40 µM and 4 µM, respectively, against sQC [1]. The presence of fluorine atoms is likely to enhance metabolic stability and target engagement compared to the non-fluorinated LSB analogs. While direct activity data for the target compound are lacking, its design aligns with the key pharmacophore features identified in the LSB-09/sQC co-crystal structure, where the benzimidazole NH and carboxamide oxygen make critical hydrogen bonds [1].

Secretory glutaminyl cyclase Alzheimer's disease sQC inhibitor Benzimidazole-6-carboxamide

Predicted Superior CYP450 Safety Profile Over Other 6-Carboxamide PARP Inhibitors

In a high-throughput CYP450 inhibition panel, a closely related benzimidazole-6-carboxamide analog (CHEMBL2012951) showed very weak inhibition of CYP3A4, CYP2D6, and CYP1A2, with IC50 values ≥ 10,000 nM [1]. This contrasts with some 4-carboxamide PARP inhibitors which are known to exhibit moderate CYP inhibition. For instance, veliparib has been reported to inhibit CYP2D6 with an IC50 of 22 µM [2]. This class-level data suggests the 3,4-difluorophenyl-6-carboxamide scaffold is likely to possess a low drug-drug interaction (DDI) risk, a key advantage for combination therapy regimens.

Drug-drug interaction CYP3A4 inhibition Metabolic stability Benzimidazole

Structural Differentiation and Physicochemical Profile vs. Niraparib and Olaparib

Class-level inference shows that the target compound's simple, low-molecular-weight structure (MW = 273.24) is significantly smaller than both niraparib (MW = 321.4) and olaparib (MW = 435.08). Its topological polar surface area (tPSA = 63.9 Ų) and cLogP (~2.5) place it in a favorable region for CNS penetration, unlike niraparib and olaparib, which are designed for peripheral tumor targeting and have limited brain exposure [1]. This differentiation is meaningful for procurement for neuroscience-focused PARP or sQC programs.

PARP inhibitor selectivity Physicochemical properties Benzimidazole vs. indazole

High-Value Application Scenarios for N-(3,4-Difluorophenyl)-1H-Benzimidazole-6-Carboxamide in Scientific Procurement


Developing CNS-Penetrant PARP-1 PET Imaging Agents

As a 6-carboxamide with a favorable CNS MPO profile distinct from veliparib and niraparib, this compound is an ideal starting scaffold for radiolabeling (e.g., 18F) to create PARP-1 PET tracers for brain tumors, as demonstrated by related benzimidazole-6-carboxamide analogs [1].

Investigating sQC Inhibition for Alzheimer's Disease Progression

Its structural alignment with the LSB-09/24 pharmacophore and the electron-withdrawing 3,4-difluorophenyl group make it a prime candidate to build upon the micromolar potency of first-generation benzimidazole-6-carboxamide sQC inhibitors [2]. Procurement for structure-activity relationship (SAR) studies around this core is highly relevant.

Building Combination Therapy Regimens with Low DDI Risk

Based on class-level CYP inhibition data suggesting minimal interaction with key isoforms [3], this compound can be prioritized for in vivo combination studies with standard chemotherapies, where managing polypharmacy is critical.

Exploring Selective PARP Inhibition Over Other Benzamide PARP Inhibitors

The 6-carboxamide regioisomer offers a distinct interaction with the PARP-1 catalytic domain compared to 4-carboxamide inhibitors like veliparib [4]. This can be exploited to develop inhibitors with unique trapping potency or selectivity profiles, a key requirement for the next generation of PARP therapeutics.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.